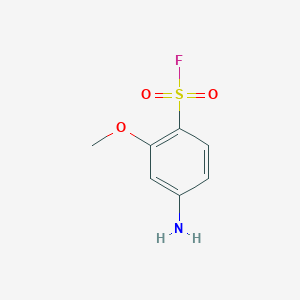

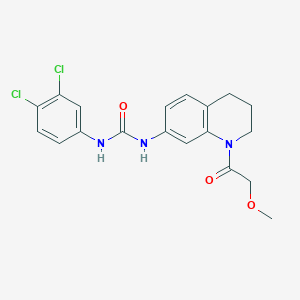

5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Scientific Research Applications

N-Alkylated Arylsulfonamide Derivatives as Potential CNS Treatment Agents

N-alkylation of sulfonamide in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents, indicating potential applications in the treatment of complex CNS disorders. Specifically, compounds have shown distinct antidepressant-like and pro-cognitive properties, suggesting their therapeutic potential in CNS treatments (Canale et al., 2016).

Anticancer and Antimicrobial Heterocyclic Benzenesulfonamide Derivatives

Novel heterocyclic sulfonamides, incorporating thiophene, coumarin, thiazole, piperidine, and other moieties, have been synthesized and evaluated for their in-vitro anticancer and antimicrobial properties. These compounds have demonstrated significant activity against breast cancer cell lines and potent efficacy against Klebsiella pneumonia, indicating their potential as anticancer and antimicrobial agents (Debbabi et al., 2016).

Fluorescent Disperse Dyes Derived from 4-(coumarin-3-yl)thiophenes

4-(coumarin-3-yl)thiophenes, synthesized through condensation processes involving ethyl 2-acetamido-3, 5-dicarbethoxythiophene-4 acetate and o-hydroxyaldehydes, have been applied on polyester fibers as fluorescent disperse dyes. Their fluorescence and dyeing properties were examined, suggesting applications in the textile industry for creating fluorescent materials (Sabnis et al., 1992).

Synthesis of Novel Anti-inflammatory Agents

The synthesis of novel sulfonamide compounds with anti-inflammatory properties has been detailed, showcasing a methodological approach to creating potential anti-inflammatory pharmaceuticals. Such compounds could be explored further for their efficacy in treating inflammatory conditions (Urban et al., 2003).

Enhancement of Nerve Growth Factor-induced Neurite Outgrowth

4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) has been synthesized and evaluated for its ability to enhance nerve growth factor (NGF)-induced neurite outgrowths. This research underlines the compound's potential in nerve regeneration and treatment of neurological disorders (Williams et al., 2010).

Mechanism of Action

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

properties

IUPAC Name |

5-ethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-2-18-8-9-20(27-18)28(24,25)21-14-16-10-12-22(13-11-16)19(23)15-26-17-6-4-3-5-7-17/h3-9,16,21H,2,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAIMXUTSGQITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)